molecular formula C21H15N3O2 B6341660 2-Cyano-5-(Fmoc-amino)pyridine CAS No. 1823243-89-5

2-Cyano-5-(Fmoc-amino)pyridine

Cat. No.: B6341660
CAS No.: 1823243-89-5
M. Wt: 341.4 g/mol
InChI Key: SYSUHFHVCJHDBN-UHFFFAOYSA-N
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Description

2-Cyano-5-(Fmoc-amino)pyridine is an organic compound widely used in scientific research. The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group frequently used in organic synthesis. The molecular formula of this compound is C21H15N3O2, and its molecular weight is 341.4 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(Fmoc-amino)pyridine involves several steps. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yields and purity of the compound, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the compound.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Fmoc Group Removal: The Fmoc group is rapidly removed by base.

    Oxidation and Reduction: Common reagents for oxidation include oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives.

Scientific Research Applications

2-Cyano-5-(Fmoc-amino)pyridine has a wide range of scientific research applications, including:

    Chemical Peptide Synthesis: The Fmoc group plays a crucial role in chemical peptide synthesis as a temporary protecting group for the Na-group of an activated incoming amino acid.

    Solid-Phase Peptide Synthesis (SPPS): The compound is used in SPPS, where the C-terminus of the receiving amino acid to be acylated needs to be protected for liquid-phase peptide synthesis (LPPS) or anchored to a solid support.

    Synthesis of 5-Amino-2-Pyridine: 5-Amino-2-pyridinecarbonitrile (5-Amino-2-cyanopyridine) may be synthesized using this compound.

    Preparing Cyclic Peptides: The compound is used in the preparation of cyclic peptides, which have a wide range of applications, including as therapeutic agents.

Comparison with Similar Compounds

2-Cyano-5-(Fmoc-amino)pyridine can be compared with other compounds that contain the Fmoc group, such as:

    9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for introducing the Fmoc group in organic synthesis.

    9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent for introducing the Fmoc group.

    N-Alloc-, N-Boc-, and N-Cbz-protected amines: These compounds are used as protecting groups for amines in various organic synthesis reactions.

The uniqueness of this compound lies in its specific structure, which allows for efficient peptide synthesis and the preparation of cyclic peptides with high stability and structural diversity.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUHFHVCJHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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